N-Desethyl Amodiaquine-d5

Vue d'ensemble

Description

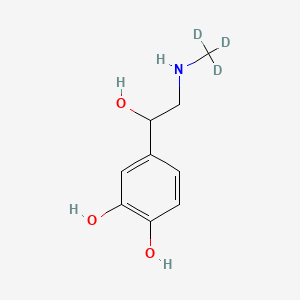

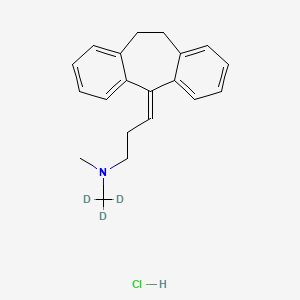

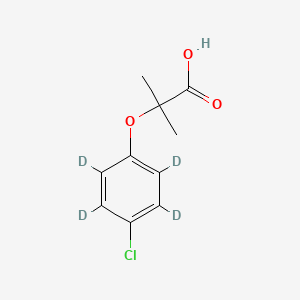

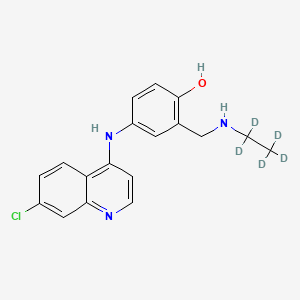

N-Desethyl Amodiaquine-d5 is the deuterium labeled N-Desethyl amodiaquine . It is an active primary blood metabolite of the antimalarial drug amodiaquine . It is used as an antiparasitic agent .

Molecular Structure Analysis

The molecular formula of N-Desethyl Amodiaquine-d5 is C18 2H5 H13 Cl N3 O . 2 Cl H . Its molecular weight is 405.76 .Physical And Chemical Properties Analysis

N-Desethyl Amodiaquine-d5 has a molecular weight of 405.76 . It is a neat product format . More specific physical and chemical properties are not detailed in the available resources.Applications De Recherche Scientifique

Neutropenia and Drug Management : Desethyl-amodiaquine, a major metabolite of amodiaquine, has been implicated in cases of neutropenia. Bone-marrow culture techniques have been useful in formulating anti-malarial therapy in such cases (Ellis, Steed, & Addison, 1987).

Antimalarial Activities : Desethylamodiaquine has demonstrated antimalarial activities, although its efficacy is generally lower than that of amodiaquine. Studies have shown a significant correlation between desethylamodiaquine and chloroquine, suggesting cross-resistance patterns (Childs et al., 1989).

Pharmacokinetics in Malaria Treatment : Research has explored the disposition of amodiaquine and desethylamodiaquine in patients with malaria, revealing differences in the disposition of these compounds between healthy individuals and patients with clinical malaria (Winstanley et al., 1990).

Effects on Bone Marrow Cells : Investigations into the effects of amodiaquine and its metabolites on bone marrow cells have shown that desethyl-amodiaquine might not directly affect granulocyte-macrophage progenitor cells, suggesting alternative mechanisms for amodiaquine-associated neutropenia (Aymard et al., 1992).

CYP2C8 Mediated Metabolism : CYP2C8 is the main hepatic isoform responsible for the metabolism of amodiaquine to N-desethylamodiaquine, with studies highlighting its high affinity and turnover, which are crucial for the pharmacokinetics of amodiaquine (Li et al., 2002).

Genetic Polymorphisms and Treatment Efficacy : Genetic polymorphisms in CYP2C8 have been studied for their influence on the efficacy and tolerability of antimalarial treatment, revealing significant associations between certain alleles and increased occurrence of adverse events (Pernaute-Lau et al., 2020).

Drug-Drug Interactions : Amodiaquine and its metabolite N-desethylamodiaquine have been observed to inhibit the metabolism of certain drugs, indicating potential for drug-drug interactions, particularly in the context of malaria treatment (Wennerholm et al., 2006).

Safety And Hazards

Propriétés

IUPAC Name |

4-[(7-chloroquinolin-4-yl)amino]-2-[(1,1,2,2,2-pentadeuterioethylamino)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17/h3-10,20,23H,2,11H2,1H3,(H,21,22)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRXFDHAGFYWGHT-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90661886 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Desethyl Amodiaquine-d5 | |

CAS RN |

1173023-19-2 | |

| Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-{[(~2~H_5_)ethylamino]methyl}phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90661886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173023-19-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.